4-[Hydroxy(phenyl)methyl]non-4-en-3-one
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Overview
Description
4-[Hydroxy(phenyl)methyl]non-4-en-3-one is an organic compound characterized by the presence of a hydroxy group, a phenyl group, and a non-4-en-3-one structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Hydroxy(phenyl)methyl]non-4-en-3-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a phenyl-substituted aldehyde with a non-4-en-3-one derivative in the presence of a base catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of the compound by continuously feeding the reactants into a reactor and collecting the product. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
4-[Hydroxy(phenyl)methyl]non-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-[Hydroxy(phenyl)methyl]non-4-en-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[Hydroxy(phenyl)methyl]non-4-en-3-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity. The compound’s overall structure allows it to modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: Similar in having a hydroxy group and aromatic structure.
4-Hydroxy-3-methoxybenzaldehyde: Shares the hydroxy and aromatic features but differs in the aldehyde group.
4-Hydroxy-5-methyl(phenyl)-2-styryl-6H-1,3-oxazin-6-ones: Contains a hydroxy group and aromatic ring but has a different core structure
Uniqueness
Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial purposes .
Properties
CAS No. |
918139-01-2 |
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Molecular Formula |
C16H22O2 |
Molecular Weight |
246.34 g/mol |
IUPAC Name |
4-[hydroxy(phenyl)methyl]non-4-en-3-one |
InChI |
InChI=1S/C16H22O2/c1-3-5-7-12-14(15(17)4-2)16(18)13-10-8-6-9-11-13/h6,8-12,16,18H,3-5,7H2,1-2H3 |
InChI Key |
JZZQFYXSYJCADV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=C(C(C1=CC=CC=C1)O)C(=O)CC |
Origin of Product |
United States |
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